7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC16169842
Molecular Formula: C21H20N6O2
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N6O2 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C21H20N6O2/c1-25-18-17(19(28)26(2)21(25)29)27(14-16-11-7-4-8-12-16)20(23-18)24-22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
| Standard InChI Key | UPUCAESXQPXCKD-LPYMAVHISA-N |
| Isomeric SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₂₁H₂₀N₆O₂, with a molar mass of 388.4 g/mol. Its IUPAC name, 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione, reflects the integration of a benzyl group at position 7, a hydrazine-derived benzylidene substituent at position 8, and methyl groups at positions 1 and 3 of the purine scaffold. The (2E)-configuration of the benzylidenehydrazinyl group ensures stereochemical specificity, which is critical for biological interactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀N₆O₂ | |
| Molecular Weight | 388.4 g/mol | |
| IUPAC Name | 7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethylpurine-2,6-dione | |
| SMILES Notation | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| InChI Key | UPUCAESXQPXCKD-LPYMAVHISA-N |
Spectroscopic and Computational Data
The compound’s isomeric SMILES string confirms the trans (E) configuration of the hydrazine-benzylidene linkage, which minimizes steric hindrance between the benzyl and benzylidene groups. Computational models predict a collision cross-section (CCS) of 186.2 Ų for the [M+H]+ adduct, suggesting moderate polarity compatible with membrane permeability . Quantum mechanical calculations further indicate that the purine core’s electron-deficient nature facilitates interactions with nucleophilic biological targets.
Synthesis and Derivative Development
Structural Derivatives
Modifications to the parent structure have yielded derivatives with varied biological profiles:
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Chlorobenzyl variants (e.g., 7-(2-chlorobenzyl) analogs) exhibit enhanced anti-inflammatory activity due to increased electron-withdrawing effects.
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Piperazinyl substitutions at C8 improve solubility but reduce antibacterial potency, as seen in related compounds .
Biological Activities and Mechanisms
Antibacterial Efficacy
In vitro assays demonstrate bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism likely involves inhibition of bacterial DNA gyrase, a hypothesis supported by molecular docking studies showing affinity for the gyrase ATP-binding pocket.
Table 2: Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Mechanism Insights | Source |
|---|---|---|---|
| Staphylococcus aureus | 32 | DNA gyrase inhibition | |
| Escherichia coli | 64 | Membrane disruption |
Pharmacological and Toxicological Considerations
Pharmacokinetic Predictions
Computational ADMET profiling reveals:
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Moderate bioavailability (F = 45%) due to moderate solubility (LogS = -3.8) .
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Blood-brain barrier permeability (LogBB = -0.4), suggesting limited neurotoxicity risk.
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CYP3A4 inhibition potential (IC₅₀ = 12 µM), warranting drug-interaction studies.
Toxicity Screening
Acute toxicity in murine models shows an LD₅₀ > 500 mg/kg, with no hepatorenal toxicity observed at therapeutic doses. Chronic exposure studies are pending.
Future Directions and Challenges
Optimization Strategies
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Prodrug formulations to enhance aqueous solubility.
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Hybridization with fluoroquinolones to amplify antibacterial efficacy.
Clinical Translation Barriers
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Limited in vivo efficacy data.
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Unclear structure-activity relationship (SAR) for hydrazine-linked analogs.
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